1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Description
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid (CAS: 142818-03-9) is a fluorinated pyrazole derivative characterized by a nitro-substituted phenyl ring at position 1, a trifluoromethyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole core. Its molecular formula is C₁₁H₆F₃N₃O₄, with a molecular weight of 301.18–301.19 g/mol and a melting point of 199–203°C . The compound is synthesized via reactions involving hydrazine derivatives and trifluoromethylated intermediates, as exemplified by its use in generating acyl fluorides (e.g., 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl fluoride, 83% yield) . Its crystal structure and derivatives (e.g., ethyl ester) have been resolved using X-ray crystallography, confirming planar geometry and strong hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)9-8(10(18)19)5-15-16(9)6-1-3-7(4-2-6)17(20)21/h1-5H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHNILTUXGDLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350953 | |
| Record name | 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142818-03-9 | |
| Record name | 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142818-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl ketones under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid has shown potential as a pharmacological agent. Its structural components allow for interactions with biological targets, making it a candidate for drug development.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. A study demonstrated that similar compounds could inhibit tumor growth by interfering with the cell cycle and inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of pyrazole derivatives, suggesting that this compound could modulate inflammatory pathways, thus providing therapeutic benefits in conditions like arthritis .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
Agrochemicals
The compound's trifluoromethyl group contributes to its efficacy as a pesticide or herbicide. Research has shown that compounds with similar structures can enhance herbicidal activity while reducing toxicity to non-target organisms.
Field Studies
- Herbicidal Activity : Field trials have indicated that pyrazole-based herbicides can effectively control weed populations with minimal environmental impact. These studies highlight the potential for developing safer agricultural chemicals .
- Pest Resistance Management : The use of this compound in combination with other agrochemicals has been studied for its role in managing pest resistance, ensuring sustainable agricultural practices .
Materials Science
In materials science, this compound can be utilized in the synthesis of novel materials with specific properties.
Applications in Polymer Chemistry
- Polymer Additives : The compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Research suggests that incorporating such compounds into polymer matrices can improve their performance under extreme conditions .
- Coatings and Films : Studies have explored the use of this compound in coatings, where it provides protective properties against corrosion and wear due to its chemical stability .
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Inhibits tumor growth; modulates inflammation |
| Agrochemicals | Herbicides, pesticides | Effective weed control; pest resistance management |
| Materials Science | Polymer additives, coatings | Enhances thermal stability; protective coatings |
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group (σpara = 1.27) enhances acidity (pKa ~2–3) compared to the 4-fluorophenyl (σpara = 0.06) or 2-aminophenyl analogs (σpara = −0.15) . This makes the nitrophenyl derivative more reactive in nucleophilic acyl substitutions . Trifluoromethyl at position 5 increases metabolic stability and lipophilicity (logP ~2.5) compared to non-fluorinated analogs .
Solubility and Bioavailability: The carboxylic acid group in all analogs confers moderate aqueous solubility (1–5 mg/mL in pH 7.4 buffer), but esters (e.g., ethyl, methyl) improve membrane permeability (e.g., ethyl ester logP = 3.1) . Aminophenyl substitution () increases solubility in polar solvents (e.g., DMSO) due to hydrogen-bonding capacity.
Thermal Stability :
- The nitrophenyl derivative exhibits higher thermal stability (mp 199–203°C) compared to methyl-substituted analogs (mp ~162–164°C for ethyl ester derivatives) .
Biological Activity
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid (CAS No. 142818-03-9) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
- Molecular Formula : C₁₁H₆F₃N₃O₄
- Molecular Weight : 301.18 g/mol
- Melting Point : 200°C to 204°C
- Purity : ≥ 97% .
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The presence of the nitro group is believed to enhance its anticancer potential by mechanisms such as DNA alkylation and topoisomerase inhibition .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory responses, potentially through the modulation of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated significant anti-inflammatory activity comparable to standard anti-inflammatory drugs .
- Antibacterial Properties : Some studies have reported antibacterial activity against Gram-positive bacteria, suggesting that the compound may serve as a lead for developing new antibacterial agents .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Anticancer Studies : A study focused on a series of pyrazole derivatives reported that compounds with similar structures exhibited significant antiproliferative effects on various cancer types. The nitro group was identified as a critical feature enhancing anticancer activity through multiple pathways, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Research : In vivo evaluations demonstrated that this compound significantly reduced paw swelling in acute inflammatory models, indicating its potential as an effective anti-inflammatory agent .
- Antibacterial Activity Assessment : Another study highlighted the antibacterial efficacy of related pyrazole compounds against strains like Bacillus cereus, suggesting that modifications in the structure could lead to enhanced antibacterial properties .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic pathways for synthesizing 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by hydrolysis to yield the carboxylic acid. For example, a similar pyrazole-4-carboxylic acid derivative was synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis (80–85% yield) . Optimization involves adjusting reaction temperature (e.g., 80–100°C for cyclocondensation), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reactants to minimize side products.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine, 80°C | 85 |
| Hydrolysis | NaOH (2M), ethanol/water, reflux | 90 |
Q. Which spectroscopic and computational methods are critical for structural elucidation of this compound?
- Methodological Answer : Combined techniques are essential:
- FTIR : Identify carboxyl (-COOH, ~1700 cm⁻¹) and nitro (-NO₂, ~1520 cm⁻¹) groups .
- NMR : -NMR (DMSO-d₆) shows pyrazole ring protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ -60 ppm in -NMR) .
- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
- DFT calculations : Validate experimental spectral data and predict electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G(d) basis sets .
Q. How can solubility challenges of this compound be addressed in biological assays?
- Methodological Answer :
- Derivatization : Convert the carboxylic acid to esters (e.g., methyl/ethyl esters via Schotten-Baumann reaction with alcohols) or amides (e.g., using SOCl₂/DMF to form acid chloride, then reacting with amines) .
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-4-carboxylic acid derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay conditions : Standardize cell lines (e.g., HeLa vs. HEK293), incubation times, and solvent controls .
- Structural analogs : Compare activity of derivatives (e.g., nitro vs. trifluoromethyl substitutions) to isolate pharmacophoric contributions .
Q. How can X-ray crystallography and molecular docking elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Crystallography : Resolve the dihedral angle between the nitrophenyl and pyrazole rings (e.g., 15–25°), influencing steric interactions with target proteins .
- Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Key interactions include hydrogen bonds between the carboxylic acid and Arg120 and π-stacking with the trifluoromethyl group .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?
- Methodological Answer :
-
Acid chloride formation : React with SOCl₂ at 60–70°C to activate the carboxylic acid for subsequent reactions (e.g., amide bond formation with amines) .
-
Cyclization : Use POCl₃ at 120°C to form oxadiazole or pyridazinone derivatives via intramolecular dehydration . Kinetic studies (e.g., monitoring by -NMR) reveal rate dependence on electron-withdrawing groups (nitro) enhancing electrophilicity.
Reaction Reagents Product Yield (%) Acid chloride SOCl₂, DMF, 70°C Pyrazole-4-carbonyl chloride 85 Cyclization POCl₃, 120°C Pyrazolopyridazinone 75
Q. How do substituents (nitro, trifluoromethyl) influence the compound’s electronic properties and stability?
- Methodological Answer :
- Nitro group : Increases electron deficiency at the pyrazole ring (Hammett σₚ⁺ ≈ 1.27), enhancing resistance to oxidative degradation .
- Trifluoromethyl : Improves metabolic stability by reducing CYP450-mediated oxidation (logP increases by ~0.5 units) .
- DFT analysis : The nitro group lowers LUMO energy (-1.8 eV), facilitating charge-transfer interactions in photochemical studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
